Ethyl 5-chloro-3-methylisoxazole-4-carboxylate
Overview
Description
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 and a molecular weight of 189.6 g/mol . It is a member of the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate can be synthesized through several methods. One common method involves the cyclization of 3-chloro-2-methylprop-2-en-1-ol with ethyl chloroformate in the presence of a base such as sodium hydride . The reaction is typically carried out in an inert atmosphere at a temperature range of 0-5°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups using reagents like sodium azide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of bioactive molecules for studying biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-chloro-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate: This compound has a similar structure but with an ethyl group instead of a chlorine atom.
Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: This compound differs in the position of the chlorine and methyl groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Ethyl 5-chloro-3-methylisoxazole-4-carboxylate (ECMC) is a heterocyclic compound with notable biological activities that have garnered attention in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of ECMC, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
ECMC has the molecular formula and a molecular weight of approximately 194.6 g/mol. The compound features an isoxazole ring with a chlorine atom at the 5-position and an ethyl ester functional group, contributing to its unique reactivity and biological properties.
Biological Activities
Research indicates that ECMC exhibits a variety of biological activities:
- Antimicrobial Properties : Studies suggest that ECMC has potential antibacterial and antifungal activities. Its structure allows it to interact with microbial targets, although specific mechanisms remain to be fully elucidated .
- Inhibition of Cytochrome P450 Enzymes : ECMC has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly affect drug metabolism, potentially leading to altered pharmacokinetics for co-administered drugs.
- Anti-inflammatory Effects : Preliminary studies indicate that ECMC may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
The mechanism by which ECMC exerts its biological effects involves several pathways:
- Interaction with Enzymes : As a CYP1A2 inhibitor, ECMC can modulate the metabolism of various drugs, which is critical for understanding its role in pharmacotherapy.
- Nucleophilic Reactivity : The compound's ethyl ester group enhances its nucleophilic character, allowing it to participate in various chemical reactions that can lead to the formation of bioactive derivatives.
Research Findings and Case Studies
Numerous studies have explored the biological activity of ECMC. Below is a summary of key findings:
Applications in Medicinal Chemistry
ECMC serves as a versatile building block in medicinal chemistry:
- Drug Development : Its ability to modify metabolic pathways makes it valuable for designing new pharmaceuticals.
- Agrochemicals : Due to its antimicrobial properties, ECMC is also being explored for applications in agricultural chemistry.
Properties
IUPAC Name |
ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)9-12-6(5)8/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTFATLKCZMRGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510054 | |
Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3356-94-3 | |
Record name | Ethyl 5-chloro-3-methyl-1,2-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60510054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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